4-Bromopyrrolo[2,1-f][1,2,4]triazine is classified as a fused heterocyclic compound due to its unique structural features that include both pyrrole and triazine rings. It is part of a broader category of compounds known for their biological activity and relevance in drug discovery.
The synthesis of 4-bromopyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. Key synthetic strategies include:
For example, one reported method involves the N-amination of methyl pyrrole-2-carboxylate followed by a series of transformations including hydrolytic cyclization and bromination to yield 4-bromopyrrolo[2,1-f][1,2,4]triazine derivatives .
The molecular structure of 4-bromopyrrolo[2,1-f][1,2,4]triazine features a fused ring system consisting of a pyrrole and a triazine moiety. The bromine atom is typically positioned at the 4-position of the pyrrole ring.
The presence of multiple nitrogen atoms enhances its ability to interact with biological targets such as kinases and viral proteins .
4-Bromopyrrolo[2,1-f][1,2,4]triazine participates in various chemical reactions that are fundamental to its application in medicinal chemistry:
These reactions are critical for synthesizing analogs with improved biological properties .
The mechanism of action for compounds like 4-bromopyrrolo[2,1-f][1,2,4]triazine often involves inhibition of specific kinases or viral enzymes. For instance:
These properties influence its formulation in drug development and its behavior in biological systems .
The applications of 4-bromopyrrolo[2,1-f][1,2,4]triazine are diverse:
Pyrrolo[2,1-f][1,2,4]triazine belongs to the class of bridgehead nitrogen heterocycles, characterized by a nitrogen atom shared at the fusion point of its bicyclic system (pyrrole and triazine rings). This architecture enforces planarity and confers distinctive electronic properties:
Table 1: Comparative Analysis of Bridgehead Nitrogen Heterocycles
Heterocycle System | Planarity (°) | Dipole Moment (D) | LogP | Key Biointeractions |
---|---|---|---|---|
Pyrrolo[2,1-f][1,2,4]triazine | 0.5 | 4.5 | 1.2 | H-bonding, π-stacking |
Imidazo[1,2-a]pyridine | 1.2 | 3.8 | 1.8 | Van der Waals, hydrophobic |
[1,2,4]Triazolo[1,5-a]pyridine | 0.8 | 4.2 | 0.9 | H-bonding, cation-π |
The scaffold’s medicinal relevance unfolded in distinct phases:
Table 2: Kinase Inhibitors Featuring Pyrrolo[2,1-f][1,2,4]triazine
Drug/Compound | Primary Target | Therapeutic Area | Status | Key Structural Feature |
---|---|---|---|---|
Avapritinib | PDGFRα | Oncology (GIST) | FDA-approved | 4-Amino substitution |
BMS-690514 | EGFR/HER2/VEGFR-2 | Solid tumors | Phase II | 4-Anilino group |
BMS-599626 | HER1/HER2 | Breast cancer | Phase I | 4-(3-Chloroanilino) |
Capmatinib analogs | c-Met | NSCLC | Preclinical | 7-Bromo-4-amine |
Bromination at C-4 capitalizes on inherent electronic and steric properties:
Example: Synthesis of 4-Aryl Derivatives 4-Bromo intermediate → Pd-catalyzed Suzuki coupling → 4-Arylpyrrolotriazine (Yield: 75-92%)
Table 3: Brominated Pyrrolotriazine Isomers: Structural and Reactivity Contrasts
Isomer | Bromination Position | Bond Length C-Br (Å) | Relative EAS Rate | Preferred Reactions |
---|---|---|---|---|
4-Bromopyrrolotriazine | C-4 | 1.89 | 1.0 (reference) | SNAr, Suzuki coupling |
5-Bromopyrrolotriazine | C-5 | 1.91 | 0.3 | Radical reactions, lithiation |
7-Bromopyrrolotriazine | C-7 | 1.90 | 0.7 | Negishi coupling, amination |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0